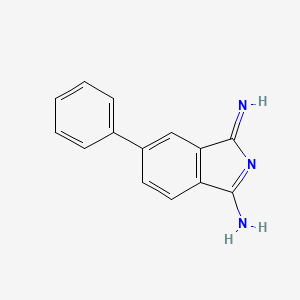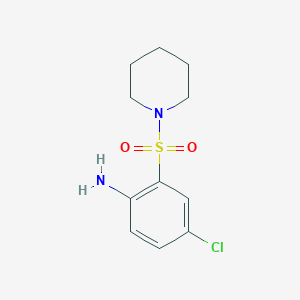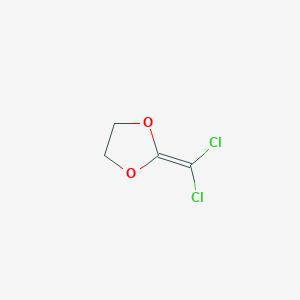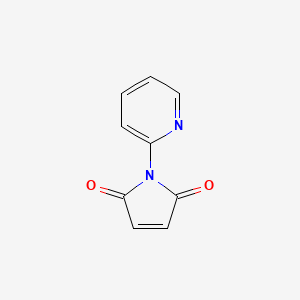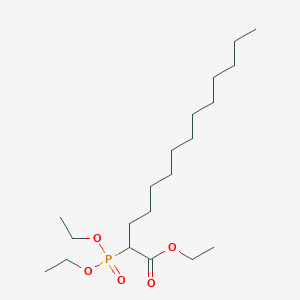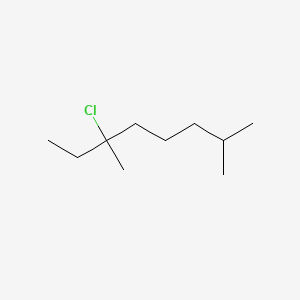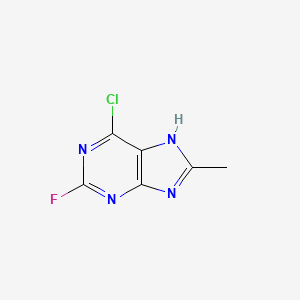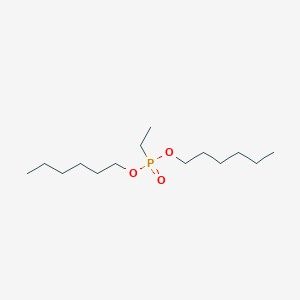
Dihexyl ethylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihexyl ethylphosphonate is an organophosphorus compound with the molecular formula C14H31O3P. It is part of the phosphonate family, which is characterized by the presence of a stable carbon-phosphorus (C-P) bond. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihexyl ethylphosphonate can be synthesized through several methods. One common approach involves the reaction of hexyl alcohol with ethylphosphonic dichloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Dihexyl ethylphosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or hexyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dihexyl ethylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It has applications in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It is explored for its potential use in drug delivery systems and as an antiviral agent.
Industry: It is used as a flame retardant, plasticizer, and antistatic agent in various industrial applications.
Mechanism of Action
The mechanism of action of dihexyl ethylphosphonate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved in its action include the inhibition of phosphatases and kinases, which play crucial roles in cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- Diethyl ethylphosphonate
- Dimethyl methylphosphonate
- Diethyl methylphosphonate
Comparison
Dihexyl ethylphosphonate is unique due to its longer alkyl chains, which impart different physical and chemical properties compared to its shorter-chain analogs. For example, it has higher hydrophobicity and lower solubility in water, making it more suitable for applications requiring non-polar solvents. Its flame retardant properties are also enhanced due to the increased carbon content.
Properties
CAS No. |
6151-92-4 |
|---|---|
Molecular Formula |
C14H31O3P |
Molecular Weight |
278.37 g/mol |
IUPAC Name |
1-[ethyl(hexoxy)phosphoryl]oxyhexane |
InChI |
InChI=1S/C14H31O3P/c1-4-7-9-11-13-16-18(15,6-3)17-14-12-10-8-5-2/h4-14H2,1-3H3 |
InChI Key |
RRUGBBNSHZGUPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOP(=O)(CC)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-Dimethoxy-4-(1-piperidinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B14162689.png)

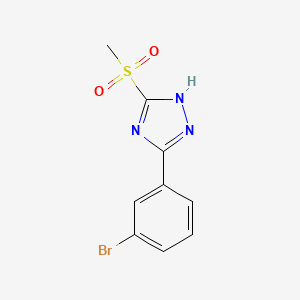
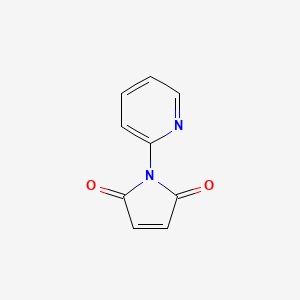
![9-Benzylidene-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B14162705.png)
![6-[[4-(Dimethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-phenylpyridazin-3-one](/img/structure/B14162708.png)
